BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)
BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)
An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Biological Evaluation of a Novel Oncogenic Target Inhibitor
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, are key drivers in several cancers, including glioma and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. BRD2879 has emerged as a potent and selective small molecule inhibitor of the IDH1-R132H mutant. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of BRD2879, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Target Identification
BRD2879 was identified through a screening of a diverse collection of small molecules derived from diversity-oriented synthesis.[1] The primary goal was to discover novel chemical scaffolds that selectively inhibit the oncogenic IDH1-R132H mutant allele.[1] This effort led to the discovery of a series of 8-membered ring sulfonamides, with BRD2879 being a prominent example.[1] The compound demonstrated potent inhibition of the IDH1-R132H enzyme, representing a new structural class of inhibitors for this therapeutically important cancer target.[2]
Key Identification Parameters:
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Compound Name: BRD2879
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CAS Number: 1304750-47-7
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Molecular Formula: C₃₀H₃₈FN₃O₅S
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Molecular Weight: 571.71 g/mol
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IUPAC Name: 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ⁶,2-benzoxathiazocin-5-yl]methyl]-1-methylurea
Chemical Synthesis
The chemical synthesis of BRD2879 involves a multi-step sequence. While a detailed, step-by-step protocol for the exact synthesis of BRD2879 is not publicly available in the primary literature, a general synthetic approach for this class of 8-membered ring sulfonamides can be inferred from related publications and patents. The core of the molecule is a benzoxathiazocine dioxide ring system.
General Synthetic Strategy (Hypothesized):
The synthesis would likely involve the preparation of a suitably substituted aminophenol and a chlorosulfonyl isocyanate derivative, followed by a cyclization reaction to form the core 8-membered ring. Subsequent functional group manipulations, including the introduction of the ethynylphenyl group via a Sonogashira coupling and the elaboration of the side chain, would lead to the final compound.
A detailed, reproducible experimental protocol for the synthesis of BRD2879 is not available in the cited literature. The following is a generalized representation of a potential synthetic workflow.
Figure 1: A high-level overview of a potential synthetic workflow for BRD2879.
Biological Activity and Quantitative Data
BRD2879 is a potent inhibitor of the IDH1-R132H mutant enzyme and effectively suppresses the production of the oncometabolite 2-HG in cancer cells.
| Parameter | Value | Description | Reference |
| IC₅₀ | 50 nM | In vitro half-maximal inhibitory concentration against the purified IDH1-R132H enzyme. | [1] |
| EC₅₀ | 0.3 µM | In situ half-maximal effective concentration for the inhibition of (R)-2-hydroxyglutarate (2-HG) production in a cell-based assay. |
Experimental Protocols
IDH1-R132H Enzymatic Assay
This protocol describes a common method for measuring the enzymatic activity of purified IDH1-R132H and the inhibitory effect of compounds like BRD2879. The assay is based on the consumption of NADPH, which can be monitored spectrophotometrically.
Materials:
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Purified recombinant IDH1-R132H enzyme
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Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol
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NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
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α-KG (α-ketoglutarate)
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BRD2879 (or other test compounds) dissolved in DMSO
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384-well microplates
Procedure:
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Prepare a solution of IDH1-R132H enzyme in Assay Buffer.
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Add the enzyme solution to the wells of a 384-well plate.
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Add BRD2879 or control compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
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Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 15-30 minutes).
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Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in Assay Buffer.
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Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader.
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Calculate the rate of NADPH consumption for each concentration of the inhibitor.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the IDH1-R132H enzymatic assay.
Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay
This assay measures the ability of BRD2879 to inhibit the production of the oncometabolite 2-HG in cancer cells harboring the IDH1-R132H mutation.
Materials:
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U87 glioblastoma cells engineered to express IDH1-R132H
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Cell culture medium and supplements
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BRD2879 (or other test compounds) dissolved in DMSO
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96-well cell culture plates
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Reagents for cell lysis and metabolite extraction (e.g., methanol, water, chloroform)
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LC-MS/MS system for 2-HG quantification
Procedure:
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Seed U87-IDH1-R132H cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of BRD2879 or control compounds.
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Incubate the cells for a specified period (e.g., 48-72 hours).
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After incubation, remove the culture medium and wash the cells.
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Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).
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Analyze the cell extracts using a validated LC-MS/MS method to quantify the levels of 2-HG.
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Normalize the 2-HG levels to the cell number or total protein concentration.
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Determine the EC₅₀ value by plotting the percent inhibition of 2-HG production against the logarithm of the inhibitor concentration.
Figure 3: Workflow for the cell-based 2-HG production assay.
Signaling Pathways
The IDH1-R132H mutation and the resulting accumulation of 2-HG have profound effects on cellular signaling and epigenetic regulation. By inhibiting the production of 2-HG, BRD2879 is expected to modulate these downstream pathways.
Key Affected Pathways:
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Epigenetic Regulation: 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a global hypermethylation phenotype, altering gene expression and promoting tumorigenesis.
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Wnt/β-catenin Signaling: Some studies suggest a link between the IDH1-R132H mutation and the downregulation of the Wnt/β-catenin signaling pathway.
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AKT-mTOR Signaling: There is also evidence that the IDH1-R132H mutation can lead to the activation of the AKT-mTOR signaling pathway.
